molecular formula C21H26N2O8 B11142615 N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine

Cat. No.: B11142615
M. Wt: 434.4 g/mol
InChI Key: LAQKJWXMPWDXOJ-LJQANCHMSA-N
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Description

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-3-yl moiety, which is a key structural component contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-4-methylcoumarin with acetic anhydride to form an intermediate, which is then reacted with various amines to introduce the acetamido groups. The final step involves the coupling of this intermediate with 3-methylbutanoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological activities and properties .

Scientific Research Applications

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen-3-yl moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: An anticoagulant with a coumarin backbone.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific structural features, such as the presence of multiple acetamido groups and the chromen-3-yl moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives .

Properties

Molecular Formula

C21H26N2O8

Molecular Weight

434.4 g/mol

IUPAC Name

(2R)-2-[[2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C21H26N2O8/c1-10(2)19(20(26)27)23-18(25)9-22-17(24)7-13-11(3)12-6-15(29-4)16(30-5)8-14(12)31-21(13)28/h6,8,10,19H,7,9H2,1-5H3,(H,22,24)(H,23,25)(H,26,27)/t19-/m1/s1

InChI Key

LAQKJWXMPWDXOJ-LJQANCHMSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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